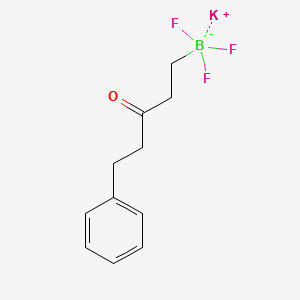
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide is a specialized organoboron compound that has gained attention in various fields of chemistry due to its unique properties. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method ensures the formation of the desired trifluoroborate compound with high yield and purity.
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves large-scale hydroboration or C-B coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, often facilitated by suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For instance, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide involves its role as a nucleophile in various chemical reactions. The compound’s trifluoroborate group facilitates the transfer of organic groups to metal catalysts, such as palladium, in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A general class of compounds known for their stability and reactivity in cross-coupling reactions.
Boronic acids: These compounds are also used in Suzuki–Miyaura coupling but are less stable and more difficult to purify compared to trifluoroborates.
Boronate esters: Similar to boronic acids, these compounds lack the stability and functional-group compatibility of trifluoroborates.
Uniqueness
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide stands out due to its exceptional stability under oxidative conditions and its versatility in various chemical reactions. Its ability to participate in nucleophilic substitution and cross-coupling reactions makes it a valuable reagent in both academic and industrial settings .
Properties
Molecular Formula |
C11H13BF3KO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
potassium;trifluoro-(3-oxo-5-phenylpentyl)boranuide |
InChI |
InChI=1S/C11H13BF3O.K/c13-12(14,15)9-8-11(16)7-6-10-4-2-1-3-5-10;/h1-5H,6-9H2;/q-1;+1 |
InChI Key |
PYXJUHWEFULCJH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)CCC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















